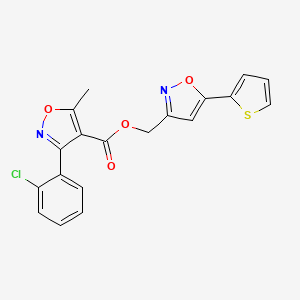
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including isoxazole rings and a carboxylate group. Isoxazole is a five-membered ring compound consisting of three carbon atoms and two heteroatoms of nitrogen and oxygen . Thiophene is a five-membered ring containing four carbon atoms and a sulfur atom . The presence of these functional groups could potentially give the compound interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the isoxazole rings. This could potentially be achieved through a 1,3-dipolar cycloaddition or other similar methods. The thiophenyl group could potentially be introduced through a palladium-catalyzed coupling reaction .Applications De Recherche Scientifique
Tautomerism in Heteroaromatic Compounds
Research on the tautomerism of heteroaromatic compounds, including isoxazoles, reveals insights into the structural behavior of these molecules under different conditions. The study by Boulton and Katritzky (1961) explores how 5-hydroxyisoxazoles and isoxazol-5-ones exhibit varying forms depending on the solvent's polarity, indicating the compounds' adaptability and potential reactivity for further chemical synthesis and applications in drug design (Boulton & Katritzky, 1961).
Structural Characterization of Isoxazole Derivatives
The synthesis and structural characterization of isoxazole derivatives provide foundational knowledge for understanding the chemical and physical properties of these molecules. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and analyzed the structure of isoxazole compounds, demonstrating their potential in forming stable crystals for various applications, including materials science and pharmacology (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Novel Bioactivation Mechanisms
Understanding the bioactivation mechanisms of isoxazole derivatives, such as the formation of reactive metabolites, is crucial for the development of safer and more effective pharmaceutical agents. Research by Bylund et al. (2012) on phenyl methyl-isoxazole derivatives highlights the importance of structural modifications to minimize potential toxicity, providing insights into the design of novel compounds with improved safety profiles (Bylund et al., 2012).
Antimicrobial and Mosquito Larvicidal Activities
Compounds structurally related to the queried molecule have been evaluated for their antimicrobial and mosquito larvicidal activities. For example, Rajanarendar et al. (2010) synthesized derivatives that showed significant activity against various bacterial and fungal strains, as well as mosquito larvae, suggesting their potential utility in developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).
Propriétés
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4S/c1-11-17(18(22-25-11)13-5-2-3-6-14(13)20)19(23)24-10-12-9-15(26-21-12)16-7-4-8-27-16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFBGNDDWPHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

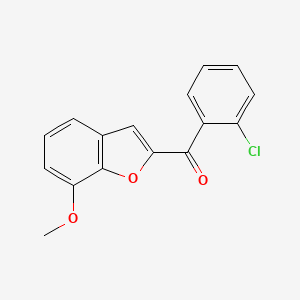
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide](/img/structure/B2842616.png)
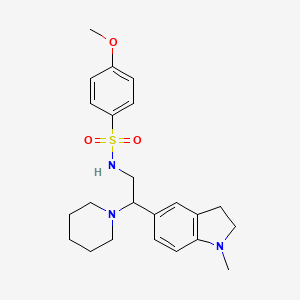

![1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2842620.png)
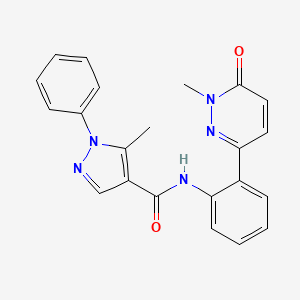
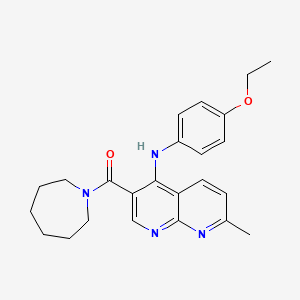
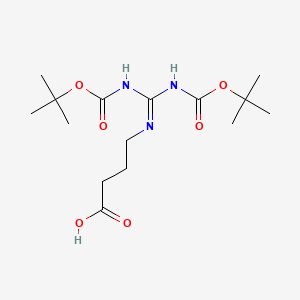

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2842627.png)
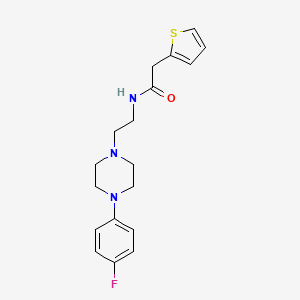
![3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide](/img/structure/B2842629.png)
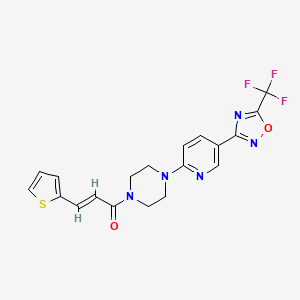
![N-(1-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2842634.png)